molecular formula C13H10FNO2S B2485390 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide CAS No. 339099-04-6

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide

Cat. No.: B2485390
CAS No.: 339099-04-6
M. Wt: 263.29
InChI Key: OKWDCWGHUQXVIM-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide is a chemical compound with the molecular formula C13H10FNO2S. It is known for its unique structure, which includes a thiophene ring substituted with a 4-fluorobenzoyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.

    Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The 4-fluorobenzoyl group enhances its binding affinity to these targets, while the thiophene ring provides structural stability. The acetamide group facilitates hydrogen bonding interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWDCWGHUQXVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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